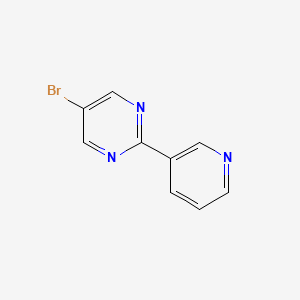

5-Bromo-2-(pyridin-3-YL)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

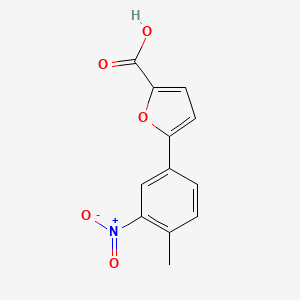

5-Bromo-2-(pyridin-3-YL)pyrimidine is a chemical compound with the empirical formula C4H3BrN2 . It is a solid substance with a molecular weight of 158.98 . It has been used in the synthesis of various derivatives .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been achieved through palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . Other methods include reactions with amidines and up to three different alcohols via a sequence of condensation and dehydrogenation steps .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(pyridin-3-YL)pyrimidine can be represented by the InChI stringInChI=1S/C4H3BrN2/c5-4-1-6-3-7-2-4/h1-3H . This structure can be viewed as a 2D Mol file or a computed 3D SD file . Chemical Reactions Analysis

5-Bromo-2-(pyridin-3-YL)pyrimidine has been involved in various chemical reactions. For instance, it undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Physical And Chemical Properties Analysis

5-Bromo-2-(pyridin-3-YL)pyrimidine is a solid substance with a melting point of 67-73 °C . Its molecular weight is 158.98 .Applications De Recherche Scientifique

Radiotherapeutic Agents

5-Bromo-2-(pyridin-3-YL)pyrimidine derivatives, such as 5-bromocytosine, have been studied for their potential use as radiotherapeutic (RT) agents in cancer treatment. These compounds can react with electrons to produce highly reactive radicals, which might be useful in targeting cancer cells. The formation of cytosine-5-yl radical through debromination of 5-bromocytosine indicates a potential mechanism for radiosensitizing activity, which can be leveraged in cancer therapy (Anilesh Kumar & M. Sevilla, 2017).

Antiviral Properties

Substituted derivatives of pyrimidine nucleoside antibiotics have shown substantial antiviral properties. For instance, modifications at the C-5 position of tubercidin analogues exhibit significant activity against RNA viruses, highlighting the importance of structural modifications in enhancing antiviral efficacy. The study of these derivatives provides insights into developing new antiviral drugs (D. Bergstrom et al., 1984).

Synthetic Pathways and Derivatives

Research on 5-Bromo-2-(pyridin-3-YL)pyrimidine has also focused on developing synthetic pathways for creating various derivatives with potential pharmacological applications. For instance, the synthesis of pyrimido[4,5-e][1,3,4] thiadiazine derivatives from 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine showcases the chemical versatility of bromo-substituted pyrimidines in generating compounds with possible therapeutic value (M. Rahimizadeh et al., 2007).

Light-Emitting Devices

In the field of organic electronics, bromo-substituted pyrimidines have been utilized in the synthesis of heteroleptic Ir(III) metal complexes for application in organic light-emitting diodes (OLEDs). These complexes, derived from bromo-substituted pyrimidine chelates, demonstrate the potential of such compounds in developing high-performance light-emitting materials (Chih‐Hao Chang et al., 2013).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-2-pyridin-3-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c10-8-5-12-9(13-6-8)7-2-1-3-11-4-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDJFOKPOCYNAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(pyridin-3-YL)pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2738014.png)

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2738015.png)

![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2738018.png)

![Methyl 5-({[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B2738021.png)

![4-[3-(Aminomethyl)phenyl]thiomorpholine-1,1-dione dihydrochloride](/img/structure/B2738023.png)

![5-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2738025.png)

![N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2738028.png)